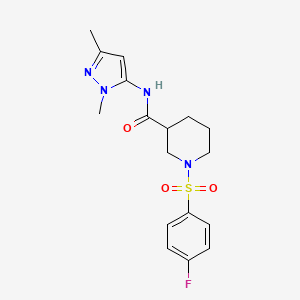

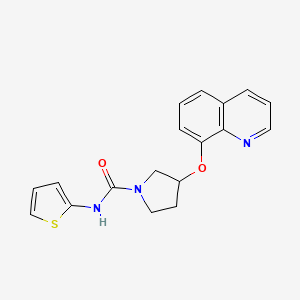

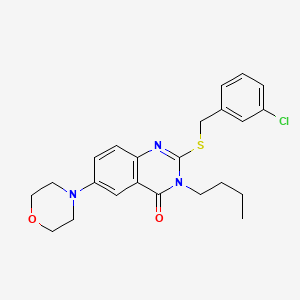

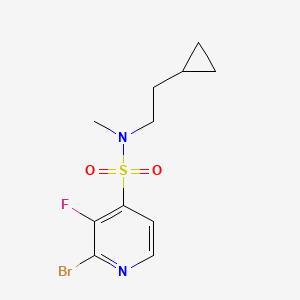

![molecular formula C23H22ClN3O3 B2958888 1-[3-(2-氯-6-乙氧基喹啉-3-基)-5-(3-甲氧基苯基)-3,4-二氢吡唑-2-基]乙酮 CAS No. 865615-81-2](/img/structure/B2958888.png)

1-[3-(2-氯-6-乙氧基喹啉-3-基)-5-(3-甲氧基苯基)-3,4-二氢吡唑-2-基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

An efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles has been reported . Reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2 (1 H )-one and 2-chloro-3- (chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones .Chemical Reactions Analysis

Quinoline derivatives are known to have interesting biological properties ranging from microbial activity to cytotoxicity . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学研究应用

细胞毒活性与荧光特性

Kadrić 等人(2014 年)对 3-羟基喹啉-4(1H)-酮衍生物的研究重点在于合成和评估针对各种癌细胞系的细胞毒活性,同时研究它们的荧光特性。这项研究表明在癌症研究和荧光探针开发中具有潜在应用 (Kadrić 等人,2014 年)。

合成与抗菌活性

Chebanov 等人(2008 年)关于涉及 5-氨基吡唑的多组分缩合的研究指出了具有潜在抗菌特性的吡唑并喹啉酮和相关化合物的产生。这项研究表明了合成复杂分子的方法,这些分子可能与所讨论化合物的合成和应用相关或影响其合成和应用 (Chebanov 等人,2008 年)。

神经保护和抗胆碱酯酶活性

García-Font 等人(2016 年)对吡喃并吖啶的研究证明了合成具有强效抗胆碱酯酶活性和对阿尔茨海默病具有神经保护特性的化合物。这表明在神经退行性疾病研究和治疗中具有可能的应用 (García-Font 等人,2016 年)。

抗氧化和 DNA 结合研究

Murugavel 等人(2017 年)对新型氯喹啉衍生物的研究探索了它们的抗氧化活性和 CT-DNA 结合能力,表明在抗氧化疗法和遗传物质相互作用研究中具有潜在应用 (Murugavel 等人,2017 年)。

作用机制

未来方向

Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

属性

IUPAC Name |

1-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c1-4-30-18-8-9-20-16(11-18)12-19(23(24)25-20)22-13-21(26-27(22)14(2)28)15-6-5-7-17(10-15)29-3/h5-12,22H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEQDEARKLCLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

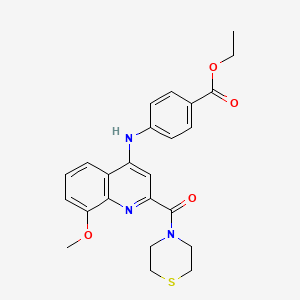

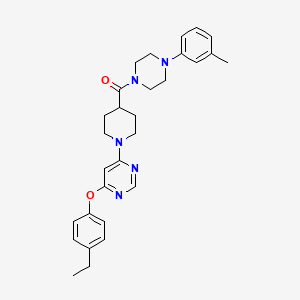

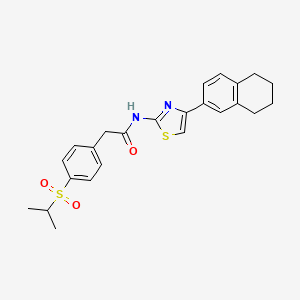

![5-[(4-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2958817.png)